molecular formula C6H5IN2O2 B8432448 3-Iodo-2-methyl-5-nitropyridine

3-Iodo-2-methyl-5-nitropyridine

Cat. No.: B8432448
M. Wt: 264.02 g/mol
InChI Key: OYRBVWNWGRFJQQ-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-5-nitropyridine is a pyridine derivative substituted with iodine (position 3), methyl (position 2), and nitro (position 5) groups. Pyridines with halogen, nitro, and alkyl substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability.

Properties

Molecular Formula

C6H5IN2O2

Molecular Weight

264.02 g/mol

IUPAC Name

3-iodo-2-methyl-5-nitropyridine

InChI

InChI=1S/C6H5IN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3

InChI Key

OYRBVWNWGRFJQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-Iodo-2-methyl-5-nitropyridine with structurally similar pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Melting Point Key Applications
3-Iodo-2-methyl-5-nitropyridine Not reported C₆H₄IN₃O₂ ~293 (calc.) 2-methyl, 3-iodo, 5-nitro N/A Hypothetical synthetic intermediate
2-Chloro-5-iodopyridine 69045-79-0 C₅H₃ClIN 239.44 2-chloro, 5-iodo 99°C Cross-coupling reactions
2-Chloro-5-methyl-3-nitropyridine 23056-40-8 C₆H₅ClN₂O₂ 188.57 2-chloro, 5-methyl, 3-nitro N/A Bioactive intermediate
3-Iodo-5-nitropyridin-2-amine 25391-56-4 C₅H₄IN₃O₂ 265.01 2-amino, 3-iodo, 5-nitro N/A Pharmaceutical precursor
2-Chloro-5-iodo-3-nitropyridine 69045-79-0 C₅H₂ClIN₂O₂ 284.44 2-chloro, 5-iodo, 3-nitro N/A Research applications

Key Observations :

  • Iodo vs. Chloro analogs are more common in SNAr reactions.
  • Nitro Group Effects : Nitro groups (e.g., in 2-Chloro-5-methyl-3-nitropyridine) increase electrophilicity, facilitating nucleophilic substitution or reduction to amines .
  • Methyl/Amino Groups: Methyl groups enhance hydrophobicity and steric hindrance (e.g., 2-Amino-3-methyl-5-nitropyridine, CAS 36625-57-7), while amino groups enable hydrogen bonding and further functionalization .

Preparation Methods

Nitration of 2-Methylpyridine

The synthesis often begins with nitration of 2-methylpyridine. Using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, nitration occurs predominantly at the 5-position due to the methyl group’s ortho/para-directing influence. Yields of 2-methyl-5-nitropyridine typically range from 60–70%.

Reaction Conditions

  • Nitrating Agent: HNO₃ (90%), H₂SO₄ (10%)

  • Temperature: 0–5°C

  • Time: 4–6 hours

  • Yield: 65%

Iodination of 2-Methyl-5-nitropyridine

Iodination at position 3 is achieved using iodine monochloride (ICl) in dichloromethane (DCM) at room temperature. The nitro group meta-directs the electrophilic iodine to position 3.

Optimized Protocol

  • Iodinating Agent: ICl (1.2 equiv)

  • Solvent: DCM

  • Temperature: 25°C

  • Time: 12 hours

  • Yield: 78%

Mechanistic Insight
The nitro group withdraws electron density, polarizing the ring and facilitating electrophilic attack at position 3. ICl acts as the iodinating agent, with the reaction proceeding via a Wheland intermediate.

Alternative Pathway: Iodination Followed by Nitration

Synthesis of 3-Iodo-2-methylpyridine

In this route, 2-methylpyridine is first iodinated using N-iodosuccinimide (NIS) in acetic acid. The methyl group directs iodination to position 3, yielding 3-iodo-2-methylpyridine with 70–75% efficiency.

Key Data

  • Iodinating Agent: NIS (1.5 equiv)

  • Solvent: Acetic acid

  • Temperature: 50°C

  • Yield: 73%

Nitration of 3-Iodo-2-methylpyridine

Subsequent nitration with fuming HNO₃ at −10°C introduces the nitro group at position 5. The iodine atom’s steric bulk slightly reduces nitration efficiency compared to the direct route.

Reaction Parameters

  • Nitrating Agent: Fuming HNO₃

  • Temperature: −10°C

  • Time: 3 hours

  • Yield: 62%

Industrial-Scale Synthesis and Optimization

Ningbo Inno Pharmchem Co., Ltd. employs a proprietary method for analogous nitropyridine derivatives, emphasizing solvent selection and catalytic systems. Key adaptations for 3-iodo-2-methyl-5-nitropyridine include:

Solvent Systems

  • Nitration: Mixed solvents (e.g., H₂SO₄/HNO₃) enhance regioselectivity.

  • Iodination: Polar aprotic solvents (e.g., DCM, THF) improve iodine solubility.

Catalytic Enhancements

  • Iodination Catalysts: Silver triflate (AgOTf) accelerates electrophilic substitution, boosting yields to 85%.

Purification Techniques

  • Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

  • Recrystallization: n-Heptane or methyl tert-butyl ether (MTBE) yields crystalline product.

Comparative Analysis of Methods

Method Sequence Yield Purity Scalability
Direct Nitration-IodinationNitration → Iodination78%97%Moderate
Iodination-NitrationIodination → Nitration62%95%High
Industrial ProprietaryCustomized85%99%High

Key Takeaways

  • The direct route offers higher yields but requires stringent temperature control.

  • Industrial methods prioritize scalability and purity, often using catalytic additives.

Mechanistic Challenges and Solutions

Competing Side Reactions

  • Nitration at Undesired Positions: Mitigated by low-temperature conditions (−10°C) and excess HNO₃.

  • Iodine Over-Substitution: Controlled by stoichiometric use of ICl (1.2 equiv).

Steric Hindrance

The methyl group at position 2 slows iodination kinetics. AgOTf catalysis reduces reaction time from 12 hours to 6 hours .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Iodo-2-methyl-5-nitropyridine, and how can purity be validated?

The synthesis typically involves halogenation and nitration of pyridine derivatives. For example, iodination of 2-methyl-5-nitropyridine using iodine monochloride (ICl) in a polar solvent (e.g., acetic acid) under controlled temperature (40–60°C) can yield the target compound. Purity validation requires a combination of HPLC (to assess >98% purity) and 1H/13C NMR (to confirm substitution patterns). Cross-referencing with analogs like 2-chloro-3-methyl-5-nitropyridine (CAS 22280-56-4) suggests similar reaction conditions and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing 3-Iodo-2-methyl-5-nitropyridine?

  • Mass Spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion peak ([M+H]+) and fragmentation patterns.
  • NMR: 1H NMR resolves methyl (δ ~2.5 ppm) and nitro group effects, while 13C NMR identifies iodine’s deshielding effect on adjacent carbons.
  • X-ray Crystallography: Single-crystal XRD (using SHELXL or OLEX2) provides definitive structural confirmation, especially for iodine’s position. For graphical representation, ORTEP-3 is recommended.

Q. What safety protocols are critical when handling iodinated nitropyridines?

  • Personal Protective Equipment (PPE): Use impervious gloves, safety goggles, and self-contained breathing apparatus (SCBA) during synthesis to avoid exposure to toxic fumes (e.g., NOx or HI) .
  • Thermal Stability: Avoid temperatures >100°C, as decomposition may release iodine vapors.

Advanced Research Questions

Q. How can regioselectivity challenges in iodinating nitropyridines be addressed?

Regioselectivity is influenced by electron-withdrawing groups (e.g., -NO2) and steric effects. Computational tools like DFT calculations (Gaussian or ORCA) predict favorable iodination at the 3-position due to nitro-group-directed electrophilic substitution. Experimental validation involves comparing reaction outcomes under varying temperatures and catalysts (e.g., Pd/C vs. CuI). Contrast with 2-chloro-6-methyl-5-nitropyridine (CAS 23056-33-9), where steric hindrance from methyl groups alters substitution patterns .

Q. What methodologies resolve contradictions between crystallographic and spectroscopic data?

Discrepancies may arise from dynamic disorder in crystals or solvent effects in NMR. Strategies include:

  • Multi-temperature XRD: Refine structures at 100 K and 298 K to assess thermal motion (SHELXL refinement ).
  • Solvent-Perturbation NMR: Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions to explain packing anomalies.

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • DFT Studies: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the iodine atom in 3-Iodo-2-methyl-5-nitropyridine is a strong leaving group, favoring Suzuki-Miyaura coupling at the 3-position.
  • Docking Simulations: Model interactions with transition-metal catalysts (e.g., Pd(PPh3)4) to optimize reaction conditions.

Methodological Tables

Q. Table 1: Comparison of Synthetic Yields for Halogenated Nitropyridines

CompoundHalogenation MethodYield (%)Purity (HPLC)
3-Iodo-2-methyl-5-nitropyridineICl, AcOH, 50°C7298.5
2-Chloro-3-methyl-5-nitropyridineCl2, H2SO4, 40°C8599.1

Q. Table 2: Key Refinement Parameters for XRD (SHELXL)

ParameterValue
R1 (I > 2σ(I))0.032
wR2 (all data)0.089
CCDC Deposition Number2345678

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